N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide: is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its triazole core.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(4-ethyl-5-hydroxy-4H-1,2,4-triazol-3-yl)acetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the ethyl and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
924969-62-0 |
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Molecular Formula |
C14H18N4OS |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C14H18N4OS/c1-4-18-12(16-17-14(18)20)8-13(19)15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,19)(H,17,20) |
InChI Key |
BRARVOBXZMLGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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